molecular formula C22H23Br2NO3 B1408222 ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-54-5

ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408222
CAS No.: 1704066-54-5
M. Wt: 509.2 g/mol
InChI Key: NYTICPFBBBWDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, bromine atoms, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Bromine Atoms: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base like sodium hydride.

    Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes that recognize indole structures, such as serotonin receptors or tryptophan hydroxylase.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the benzyloxy group.

    Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate: Lacks the bromine atoms.

    5-(Benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole: Lacks the ethyl ester group.

Uniqueness

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine atoms and the benzyloxy group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-bromo-2-(3-bromopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2NO3/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(24)13-19(16)25(2)18(21)10-7-11-23/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTICPFBBBWDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.